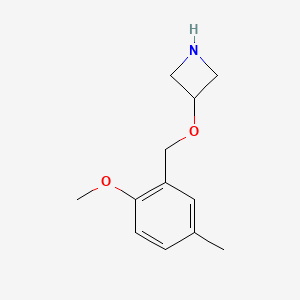
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and a trifluoroethoxy group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This step often involves the bromination of a methyl group attached to the cyclopentane ring using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Trifluoroethoxy Group: This can be done through nucleophilic substitution reactions where a trifluoroethanol derivative reacts with a suitable leaving group on the cyclopentane ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane may have various applications in scientific research, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with Cellular Membranes: Affecting membrane properties and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)cyclopentane: Lacks the trifluoroethoxy group.
1-(2,2,2-Trifluoroethoxy)cyclopentane: Lacks the bromomethyl group.
1-(Chloromethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane is unique due to the presence of both the bromomethyl and trifluoroethoxy groups, which can impart distinct reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H12BrF3O |
|---|---|
Poids moléculaire |
261.08 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane |
InChI |
InChI=1S/C8H12BrF3O/c9-5-7(3-1-2-4-7)13-6-8(10,11)12/h1-6H2 |
Clé InChI |
FZNVDHIRXBLJBP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CBr)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


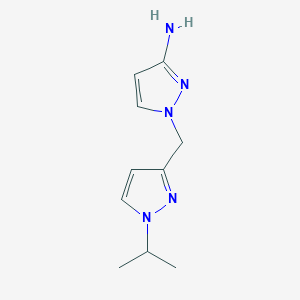
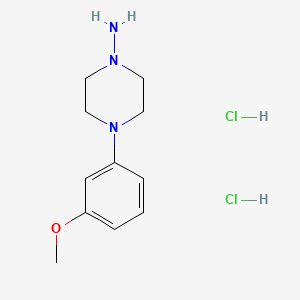
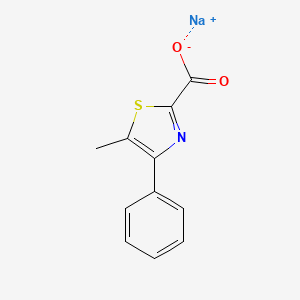
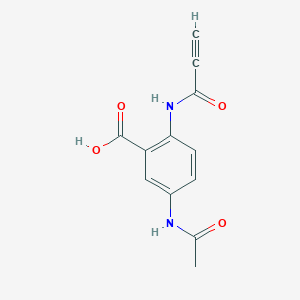
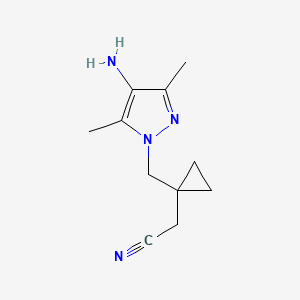

![4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15326766.png)



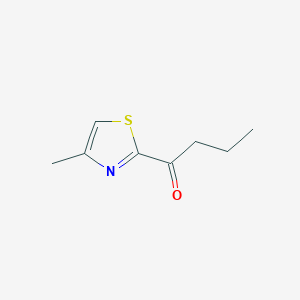
![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
